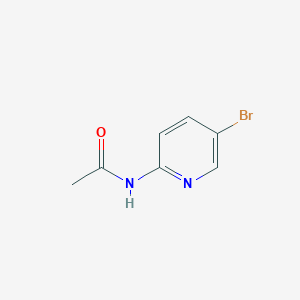

2-Acetamido-5-bromopyridine

概要

説明

LY 178002は、5-リポキシゲナーゼおよびホスホリパーゼA2の強力な阻害剤です。 ヒト多形核白血球によるロイコトリエンB4の産生を有意に阻害し、シクロオキシゲナーゼに対する阻害は比較的弱いです 。 この化合物は、その抗炎症特性およびさまざまな疾患における潜在的な治療用途について研究されています .

準備方法

LY 178002の合成は、コアチアゾリジノン構造の調製から始まる複数のステップを含みます。合成経路には通常、次のステップが含まれます。

チアゾリジノンコアの形成: コア構造は、チオアミドとカルボニル化合物を含む環化反応によって合成されます。

置換反応: さまざまな置換基は、求核置換反応によってコア構造に導入されます。

化学反応の分析

LY 178002は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化誘導体を生成できます。

還元: 化合物に存在する官能基を修飾するために、還元反応を実行できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤および求電子剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

化学: 5-リポキシゲナーゼおよびホスホリパーゼA2の阻害を研究するためのツール化合物として使用されます。

生物学: この化合物は、炎症プロセスにおけるロイコトリエンB4の役割を理解するための研究で使用されます。

医学: LY 178002は、炎症性疾患、神経変性疾患、および酸化ストレスを伴う状態の治療に有望であることが示されています.

科学的研究の応用

Enzyme Inhibition Studies

2-Acetamido-5-bromopyridine is primarily recognized for its role as an inhibitor of key enzymes involved in inflammatory processes:

- 5-Lipoxygenase Inhibition : This compound has shown significant efficacy in inhibiting 5-lipoxygenase, an enzyme responsible for leukotriene synthesis. Leukotrienes are mediators of inflammation and are implicated in various diseases, including asthma and arthritis.

- Phospholipase A2 Inhibition : It also inhibits phospholipase A2, contributing to its anti-inflammatory properties. This dual inhibition makes it a valuable compound for studying inflammatory pathways and potential treatments for related conditions.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating inflammatory diseases and neurodegenerative disorders. Its mechanism of action involves reducing the production of leukotriene B4, which is associated with inflammation.

Case Study 1: Inhibition of Leukotriene Production

A study demonstrated that this compound effectively inhibited leukotriene B4 production in human polymorphonuclear leukocytes. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of this compound through various catalytic methods, including the Heck reaction. This optimization is crucial for scaling up production for pharmaceutical applications, ensuring high yield and purity .

作用機序

LY 178002は、5-リポキシゲナーゼおよびホスホリパーゼA2の酵素活性を阻害することによって効果を発揮します。この阻害は、強力な炎症性メディエーターであるロイコトリエンB4の産生を減少させます。 この化合物は、シクロオキシゲナーゼの弱い阻害も示し、さらにその抗炎症特性に寄与します 。 関与する分子標的および経路には、アラキドン酸カスケードと脂質過酸化の阻害が含まれます .

類似化合物の比較

LY 178002は、5-リポキシゲナーゼとホスホリパーゼA2の二重阻害においてユニークです。類似の化合物には以下が含まれます。

LY 256548: 5-リポキシゲナーゼおよびホスホリパーゼA2の別の阻害剤ですが、効力と有効性が異なります.

ジルテノン: 喘息の治療に使用される選択的5-リポキシゲナーゼ阻害剤。

アスピリン: 抗炎症特性を有するよく知られたシクロオキシゲナーゼ阻害剤.

LY 178002は、アラキドン酸カスケードにおける複数の酵素の複合的な阻害により際立っており、炎症プロセスの研究における貴重なツールとなっています .

類似化合物との比較

LY 178002 is unique in its dual inhibition of 5-lipoxygenase and phospholipase A2. Similar compounds include:

LY 256548: Another inhibitor of 5-lipoxygenase and phospholipase A2, but with different potency and efficacy.

Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.

Aspirin: A well-known cyclooxygenase inhibitor with anti-inflammatory properties.

LY 178002 stands out due to its combined inhibition of multiple enzymes in the arachidonic acid cascade, making it a valuable tool in the study of inflammatory processes .

生物活性

2-Acetamido-5-bromopyridine is an organic compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 215.05 g/mol. The compound features an acetamido group and a bromine atom attached to a pyridine ring, which contributes to its unique chemical properties and biological activities.

The compound can be synthesized through various methods, often involving the bromination of pyridine derivatives followed by acylation. The synthesis typically yields high purity levels, making it suitable for further biological testing and applications in drug development.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This is attributed to its ability to interfere with bacterial cell wall synthesis or function.

- Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of bromopyridines have shown promise in targeting specific cancer pathways, suggesting that this compound may also possess anticancer activity .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to significant therapeutic effects, particularly in metabolic diseases or conditions influenced by enzyme activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cytotoxicity Assay :

-

Enzyme Inhibition Study :

- Research focusing on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The inhibition constant (K) was determined to be 12 µM, suggesting that this compound could be explored for neuroprotective applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Pyridine ring with a carboxylic group | Antimicrobial properties |

| 5-Bromoisonicotinic Acid | Similar structure without acetamido group | Antimicrobial properties |

| 2-Acetylamino-5-bromopyridine | Acetylamino group at different position | Potential anticancer properties |

This table illustrates how structural modifications can influence biological activities, highlighting the unique profile of this compound.

特性

IUPAC Name |

N-(5-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCOXATGBYERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303622 | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-97-3 | |

| Record name | 7169-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。